molecular formula C15H11Cl2NOS B1668498 7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one CAS No. 75450-34-9

7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one

Cat. No. B1668498
CAS RN: 75450-34-9
M. Wt: 324.2 g/mol
InChI Key: KQEPIRKXSUIUTH-HNNXBMFYSA-N
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Description

7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one, also known as 7-CBD, is a novel synthetic compound with potential therapeutic applications. It belongs to the benzothiazepinone family of compounds, and has been studied for its ability to interact with various biological systems, including ion channels and receptors. 7-CBD has been found to possess anti-inflammatory, anti-anxiety, and anti-epileptic properties, as well as potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Scientific Research Applications

Na±Ca2+ Exchange Inhibitor

CGP 37157 is a selective inhibitor of the mitochondrial Na±Ca2+ exchanger (IC50 = 0.4 μM) . This property allows it to regulate intracellular signaling of calcium in various cell types .

Mitochondrial Metabolism

The compound plays a crucial role in mitochondrial metabolism. It is used to study the role of normal mitochondrial calcium dynamics in sustaining dendritic spinogenesis .

Cardiac Muscle Cells

CGP 37157 regulates intracellular signaling of calcium in cardiac muscle cells . This regulation is essential for the proper functioning of the heart.

Skeletal Muscle Cells

Similar to its role in cardiac muscle cells, CGP 37157 also regulates intracellular signaling of calcium in skeletal muscle cells . This is important for muscle contraction and relaxation.

Smooth Muscle Cells

In smooth muscle cells, CGP 37157 regulates intracellular signaling of calcium . This is crucial for various functions including muscle contraction, neurotransmitter release, and cell growth.

Non-Muscle Systems

Apart from muscle cells, CGP 37157 also regulates intracellular signaling of calcium in non-muscle systems . This broadens its applications in various fields of biological research.

Neurological Disorders

CGP 37157 has been associated with the progression of neurological disorders like Parkinson’s disease and Alzheimer’s disease . It is used in research to understand the role of mitochondrial calcium dynamics in these diseases.

Heart Failure

The compound is also associated with heart failure. The tamoxifen-induced knockout of NCLX in mouse heart resulted in severe myocardial dysfunction and heart failure . This highlights its importance in cardiac health research.

Mechanism of Action

Target of Action

CGP 37157, also known as “7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one”, primarily targets the mitochondrial Na+/Ca2+ exchanger (NCLX) . It also functions as a sarco/endoplasmic reticulum Ca2+ ATPase (SERCA) antagonist and ryanodine receptor channels (RyR) agonist .

Mode of Action

CGP 37157 acts as a selective inhibitor of the mitochondrial Na+/Ca2+ exchanger, inhibiting the Na±induced Ca2+ release from guinea-pig heart mitochondria . It also functions as a SERCA antagonist , inhibiting the ATPase activity of the sarco/endoplasmic reticulum Ca2+ ATPase, and as a RyR agonist , activating the ryanodine receptor channels .

Biochemical Pathways

The compound’s action affects the intracellular signaling of calcium in smooth, cardiac, and skeletal muscle cells, as well as non-muscle systems . By inhibiting the mitochondrial Na+/Ca2+ exchanger, CGP 37157 regulates the balance of Na+ and Ca2+ ions within the cell, impacting various biochemical pathways .

Result of Action

The inhibition of the mitochondrial Na+/Ca2+ exchanger by CGP 37157 can lead to a decrease in cytosolic Ca2+ levels . This can reduce NMDA-induced cellular and mitochondrial Ca2+ overload, thereby mitigating NMDA-induced excitotoxicity . Additionally, CGP 37157 can significantly reduce cell viability and increase apoptosis when used in combination with certain compounds .

Action Environment

The efficacy and stability of CGP 37157 can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability . .

properties

IUPAC Name

7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2NOS/c16-9-5-6-13-11(7-9)15(20-8-14(19)18-13)10-3-1-2-4-12(10)17/h1-7,15H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEPIRKXSUIUTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)Cl)C(S1)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60996899
Record name 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one

CAS RN

75450-34-9
Record name Cgp 37157
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075450349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Chloro-5-(2-chlorophenyl)-3,5-dihydro-4,1-benzothiazepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60996899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-5-(2-chlorophenyl)-1,2,3,5-tetrahydro-4,1-benzothiazepin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
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7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
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7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
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7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
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7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one
Reactant of Route 6
7-Chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one

Q & A

Q1: What is the primary mechanism of action of CGP37157?

A1: CGP37157 is widely recognized for its ability to inhibit the mitochondrial Na+/Ca2+ exchanger (mNCX). [, , , , ] This exchanger plays a crucial role in maintaining Ca2+ homeostasis by extruding Ca2+ from the mitochondrial matrix in exchange for Na+. [, , , , ]

Q2: How does CGP37157's inhibition of mNCX affect mitochondrial function?

A2: By inhibiting mNCX, CGP37157 disrupts the efflux of Ca2+ from mitochondria, leading to an increase in mitochondrial Ca2+ concentration ([Ca2+]m). [, , ] This can have several downstream effects, including:

  • Enhanced mitochondrial metabolism: Increased [Ca2+]m stimulates key enzymes in the Krebs cycle, leading to increased ATP production. []
  • Modulation of reactive oxygen species (ROS) production: While the exact relationship is complex, studies suggest that CGP37157 can influence ROS production in a context-dependent manner. [, , ]
  • Induction of the mitochondrial permeability transition pore (mPTP): Excessive mitochondrial Ca2+ overload can trigger the opening of mPTP, a key event in apoptosis. []

Q3: Does CGP37157 interact with targets other than mNCX?

A3: Yes, emerging evidence indicates that CGP37157 might not be as selective as initially thought. Studies suggest it can also interact with:

  • Plasma membrane Na+/Ca2+ exchanger (NCX): CGP37157 exhibits inhibitory effects on NCX, albeit at higher concentrations compared to its action on mNCX. [, , ]
  • L-type voltage-gated Ca2+ channels: CGP37157 has been reported to block these channels in some studies, potentially contributing to its neuroprotective effects. [, , , ]
  • Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA): Research suggests that CGP37157 can inhibit SERCA, affecting Ca2+ uptake into the sarcoplasmic reticulum. []
  • Ryanodine receptor channels (RyRs): CGP37157 has been shown to activate RyRs, potentially contributing to altered Ca2+ handling in muscle cells. []

Q4: What is the significance of CGP37157's broader target profile?

A4: The multiple targets of CGP37157 complicate the interpretation of experimental results, particularly when attributing observed effects solely to mNCX inhibition. It underscores the importance of considering off-target effects and using appropriate controls when employing CGP37157 as a pharmacological tool. [, , ]

Q5: How does CGP37157 impact intracellular Ca2+ signaling?

A5: CGP37157's effects on intracellular Ca2+ signaling are multifaceted and depend on the cell type and experimental conditions. [, , , , , , ] By inhibiting mNCX, it can:

  • Prolong cytosolic Ca2+ transients: Inhibiting mitochondrial Ca2+ efflux can lead to slower clearance of cytosolic Ca2+ following cellular stimulation. [, ]
  • Influence store-operated Ca2+ entry (SOCE): Mitochondria play a role in SOCE by buffering subplasmalemmal Ca2+. [] By altering mitochondrial Ca2+ handling, CGP37157 can indirectly modulate SOCE. []
  • Impact Ca2+ release from intracellular stores: Studies suggest CGP37157 can indirectly affect Ca2+ release from the endoplasmic reticulum, potentially due to altered Ca2+ signaling between mitochondria and the ER. [, ]

Q6: What are the potential therapeutic applications of CGP37157?

A6: While not currently used clinically, CGP37157's pharmacological profile suggests potential therapeutic avenues, including:

  • Neuroprotection: Preclinical studies demonstrate neuroprotective effects in models of excitotoxicity, ischemia, and neurodegenerative diseases. [, , , ] These effects are attributed to its ability to modulate intracellular Ca2+ levels and reduce oxidative stress. [, , , ]
  • Enhancing insulin secretion: CGP37157 has been shown to potentiate glucose-stimulated insulin secretion in pancreatic islets, suggesting potential as an insulin secretagogue. []
  • Anti-cancer activity: Recent research suggests that CGP37157, by disrupting mitochondrial Ca2+ homeostasis, could enhance the efficacy of certain chemotherapeutic agents. []

Q7: What are the limitations of CGP37157 as a therapeutic agent?

A7: Several factors currently limit CGP37157's clinical translation, including:

  • Lack of specificity: Its multiple targets raise concerns about potential side effects and make it challenging to delineate its precise mechanism of action in vivo. [, , ]
  • Limited understanding of long-term effects: The long-term consequences of chronic mNCX inhibition and CGP37157's other pharmacological actions require further investigation. [, , ]
  • Need for optimized delivery strategies: Improving targeted delivery to specific tissues or cells could enhance efficacy and minimize potential off-target effects. []

Q8: How is CGP37157 used as a research tool?

A8: CGP37157 is widely employed in research to investigate:

  • The role of mNCX in various cellular processes: It helps dissect the contribution of mNCX to Ca2+ signaling, mitochondrial function, and cellular responses to stress. [, , , ]
  • The therapeutic potential of targeting mNCX: By modulating mNCX activity, researchers can assess its potential as a therapeutic target for various diseases. [, , , ]

Q9: What are the limitations of using CGP37157 as a research tool?

A9: Researchers should consider the following limitations when using CGP37157:

  • Off-target effects: Its interaction with other Ca2+ handling proteins can confound interpretations. [, , , ]
  • Concentration-dependent effects: CGP37157's affinity for different targets can vary, highlighting the importance of using appropriate concentrations. [, , ]
  • Cell type-specific responses: The impact of CGP37157 can differ across cell types, emphasizing the need for context-specific interpretations. [, , ]

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